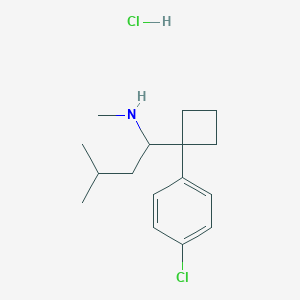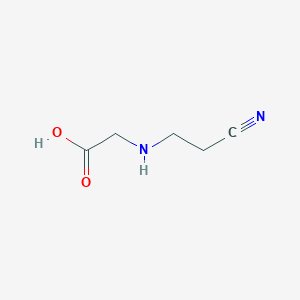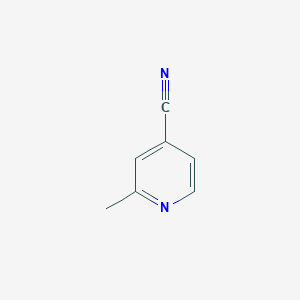
カエサルミンE
概要
説明
Caesalmin E is a naturally occurring secondary metabolite found in plants of the genus Caesalpinia. It belongs to the class of cassane-type diterpenoids, which are known for their diverse biological activities. Caesalmin E has garnered attention for its potential pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects .
科学的研究の応用
作用機序
Target of Action
Caesalmin E, a natural cassane furanoditerpene, has been identified to have anti-Para3 (Parainfluenza virus type 3) virus activities . The Parainfluenza virus type 3 is a significant cause of respiratory tract infections, particularly in children, and is a primary target of Caesalmin E.
Mode of Action
It is known that caesalmin e interacts with the virus, leading to its antiviral activities .
Biochemical Pathways
It is known that the compound has antiviral activities, suggesting that it may interfere with the viral replication process
Pharmacokinetics
A study on cassane diterpenoids, a group of compounds that includes caesalmin e, showed that these compounds are absorbed quickly, eliminated rapidly, and have high blood concentrations
Result of Action
The result of Caesalmin E’s action is its antiviral activity against the Parainfluenza virus type 3 . This suggests that the compound may have potential therapeutic applications in the treatment of respiratory tract infections caused by this virus.
Action Environment
It is known that the compound is a natural product isolated from the plant caesalpinia magnifoliolata metc , suggesting that its production and availability may be influenced by environmental conditions affecting this plant
生化学分析
Biochemical Properties
Caesalmin E plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Caesalmin E has been shown to inhibit the replication of Parainfluenza virus type 3 by interfering with viral proteins . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . The compound also interacts with inflammatory mediators, thereby exerting anti-inflammatory effects .
Cellular Effects
Caesalmin E affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Caenorhabditis elegans, Caesalmin E was found to alleviate Aβ-induced paralysis by modulating the DAF-16 signaling pathway . This modulation led to changes in the expression of genes involved in stress response and proteasome activity . Furthermore, Caesalmin E’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of Caesalmin E involves several interactions at the molecular level. It binds to viral proteins, inhibiting their function and preventing viral replication . Additionally, Caesalmin E interacts with enzymes involved in oxidative stress response, such as superoxide dismutase and glutathione S-transferase, enhancing their activity and reducing oxidative damage . The compound also influences gene expression by modulating transcription factors like DAF-16, leading to changes in the expression of stress response genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Caesalmin E have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its bioactivity for extended periods In in vitro studies, Caesalmin E has shown consistent antiviral and antioxidant activities over time . In in vivo studies, the compound’s effects on cellular function and gene expression have been observed to persist, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Caesalmin E vary with different dosages in animal models. At lower doses, the compound exhibits significant antiviral and antioxidant activities without noticeable adverse effects . At higher doses, Caesalmin E may cause toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of Caesalmin E while minimizing potential risks .
Metabolic Pathways
Caesalmin E is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which are further processed and excreted. Caesalmin E also influences metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and inflammation .
Transport and Distribution
Caesalmin E is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . The compound is rapidly absorbed and widely distributed in tissues, with the highest concentrations observed in the liver and stomach . This distribution pattern suggests that Caesalmin E may exert its effects primarily in these organs, influencing their function and metabolism .
Subcellular Localization
The subcellular localization of Caesalmin E plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress response and inflammation . Additionally, Caesalmin E may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its bioactivity and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
Caesalmin E can be synthesized through the transformation of cassane diterpenoids. One method involves the hydrolysis of Caesalmin C with sodium carbonate in methanol, followed by aromatization in deuterated chloroform to yield Caesalmin E . Another approach includes the extraction and purification from plants of the genus Caesalpinia using solvents like ethanol or ether .
Industrial Production Methods
Industrial production of Caesalmin E typically involves large-scale extraction from Caesalpinia plants. The process includes solvent extraction, followed by separation and purification techniques to isolate Caesalmin E in its pure form .
化学反応の分析
Types of Reactions
Caesalmin E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aromatic derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like aluminum chloride in chloroform or dichloromethane are used for oxidation reactions.
Reduction: Sodium borohydride in methanol can be used for reduction reactions.
Substitution: Various organic reagents can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include aromatic derivatives and modified cassane diterpenoids with enhanced biological activities .
類似化合物との比較
Similar Compounds
Caesalmin C: Another cassane-type diterpenoid with similar biological activities.
Norcaesalpinin E: A structurally related compound with comparable pharmacological properties.
Caesalpine A and B: Compounds with similar structures and biological activities.
Uniqueness of Caesalmin E
Caesalmin E stands out due to its unique combination of biological activities and its potential for therapeutic applications. Its ability to undergo various chemical transformations also makes it a valuable compound for research and development in multiple fields .
特性
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDJQZBKCANBDV-GZEDFXFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known sources and structural characteristics of Caesalmin E?
A1: Caesalmin E is a cassane-type diterpene found in the seeds of various Caesalpinia species, including Caesalpinia crista [], Caesalpinia decapetala [], and Caesalpinia magnifoliolata []. While its exact molecular weight and formula aren't specified in these papers, its structure is elucidated through spectroscopic methods like 1D- and 2D-NMR, HR-EI-MS, and comparisons with related compounds [, , ].
Q2: What pharmacokinetic properties of Caesalmin E have been investigated?
A3: A study investigating cassane diterpenoids from Caesalpinia minax used UHPLC-Q-Orbitrap HR-MS to analyze the pharmacokinetics of Caesalmin E in rats []. This research revealed that Caesalmin E is absorbed quickly, eliminated rapidly, and achieves a high blood concentration. Tissue distribution analysis showed a wide distribution, with the stomach being the primary site of accumulation, followed by the small intestine and liver [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





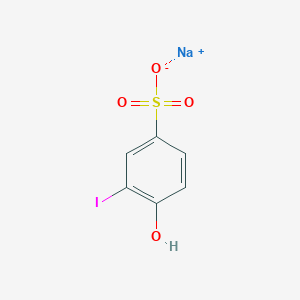
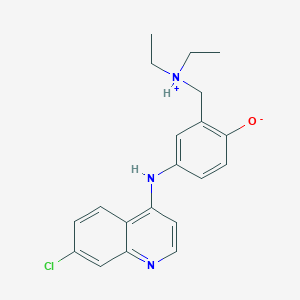

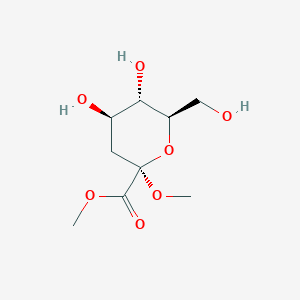
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
